molecular formula C20H14N2O3 B5866897 N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-2-phenylacetamide

N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-2-phenylacetamide

Katalognummer B5866897
Molekulargewicht: 330.3 g/mol
InChI-Schlüssel: QWXWJYQYBCMNPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-2-phenylacetamide, also known as DIBA, is a chemical compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. DIBA is a small molecule inhibitor of the HIV-1 integrase, an enzyme that plays a crucial role in the replication of the HIV virus. In

Wirkmechanismus

N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-2-phenylacetamide inhibits the activity of the HIV-1 integrase enzyme by binding to the catalytic core domain of the enzyme. This prevents the integration of the viral DNA into the host genome, thereby inhibiting the replication of the virus. This compound has also been shown to inhibit the strand transfer activity of the integrase enzyme, which is essential for the integration process.
Biochemical and Physiological Effects:
This compound has been shown to be a potent inhibitor of the HIV-1 integrase enzyme, with an IC50 value of 0.7 μM. It has also been shown to be effective against HIV-1 strains that are resistant to other integrase inhibitors. In addition to its anti-HIV-1 activity, this compound has also been shown to have anti-inflammatory and anti-cancer properties.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-2-phenylacetamide is its potent activity against the HIV-1 integrase enzyme. It has also been shown to be effective against HIV-1 strains that are resistant to other integrase inhibitors. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to work with in lab experiments.

Zukünftige Richtungen

There are several future directions for research on N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-2-phenylacetamide. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the investigation of the anti-cancer and anti-inflammatory properties of this compound. Additionally, there is a need for further studies on the safety and toxicity of this compound, as well as its potential as a therapeutic agent for other diseases such as Alzheimer's disease.

Synthesemethoden

The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-2-phenylacetamide involves the condensation of 2-phenylacetic acid with 1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the pure compound.

Wissenschaftliche Forschungsanwendungen

N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-2-phenylacetamide has been extensively studied for its potential as a therapeutic agent for HIV-1 infection. It has been shown to inhibit the integration of the HIV-1 proviral DNA into the host genome, thereby preventing the replication of the virus. This compound has also been shown to be effective against HIV-1 strains that are resistant to other integrase inhibitors. In addition to its anti-HIV-1 activity, this compound has also been investigated for its potential as a therapeutic agent for other diseases such as cancer and Alzheimer's disease.

Eigenschaften

IUPAC Name

N-(1,3-dioxobenzo[de]isoquinolin-6-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3/c23-17(11-12-5-2-1-3-6-12)21-16-10-9-15-18-13(16)7-4-8-14(18)19(24)22-20(15)25/h1-10H,11H2,(H,21,23)(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXWJYQYBCMNPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=C3C=CC=C4C3=C(C=C2)C(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.